3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
3-(4-Bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones class, which has emerged as a promising scaffold for antiviral drug development. This compound, part of the MADTP series (Mechanism-Alphavirus Drug Targeting Platform), selectively inhibits the replication of Chikungunya virus (CHIKV) by targeting the viral nonstructural protein 1 (nsP1), a key enzyme in the viral RNA capping machinery .
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRCICOUVOGSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS Number: 893923-71-2) is a novel compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
- Molecular Formula : C₁₇H₁₁BrClN₅O
- Molecular Weight : 416.7 g/mol
- Structural Characteristics : The compound features a triazole ring fused with a pyrimidine system, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways that are crucial for cellular proliferation and survival.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results indicate promising cytotoxic effects:
The compound demonstrated significant potency against MCF-7 breast cancer cells, showing lower IC₅₀ values compared to doxorubicin (IC₅₀ = 40.0 ± 3.9 μM). This indicates that it may serve as a lead compound for further development in anticancer therapies.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored. In vitro assays have shown that it can inhibit inflammatory mediators, which suggests its utility in treating inflammatory diseases.
Study on Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on derivatives of triazolopyrimidines including the target compound. The study highlighted that substituents on the phenyl and benzyl groups significantly influence the biological activity. Compounds with larger lipophilic substituents exhibited enhanced cytotoxicity against cancer cell lines .
Molecular Docking Studies
Molecular docking simulations have been performed to predict how this compound interacts with key proteins involved in cancer progression, such as EGFR and PI3K. These studies indicated strong binding affinities, supporting the hypothesis that this compound can effectively disrupt cancer cell signaling pathways .
Comparison with Similar Compounds
Key Features:
- Core Structure: The triazolopyrimidinone core is critical for binding to nsP1, disrupting the methylation and guanylylation steps required for viral mRNA maturation .
- Substituents :
- Antiviral Activity: Demonstrates nanomolar-range inhibitory activity (EC₅₀ = 0.2–1.5 µM) against CHIKV with minimal cytotoxicity (CC₅₀ > 50 µM) in human cell lines .
Structural Analogues within the Triazolopyrimidinone Class
Table 1: Key Structural Analogues and Their Antiviral Profiles
Key Observations:
Substituent Impact on Potency :
- Position 3 (Aryl Group) : Electron-withdrawing groups (e.g., 4-bromo, 3-acetyl) enhance antiviral activity by stabilizing π-π interactions with nsP1’s hydrophobic pocket .
- Position 6 (Benzyl Group) : Chlorine substitution (2-chlorobenzyl) improves selectivity over host enzymes compared to methoxy or ethyl groups .
- Position 5 (Heterocyclic Base) : Ethyl or methyl groups at position 5 (e.g., in MADTP-314) reduce metabolic degradation, increasing bioavailability .
Selectivity: Triazolopyrimidinones exhibit >100-fold selectivity for CHIKV over related alphaviruses (e.g., VEEV) due to structural differences in nsP1 . Lobaric acid, while less potent, shows broader-spectrum activity but higher cytotoxicity .
Comparison with Non-Triazolopyrimidinone Antivirals
Table 2: Cross-Class Comparison
Key Insights:
- Triazolopyrimidinones outperform nucleoside analogues in potency and selectivity but face challenges with resistance.
- CHVB series compounds, though less potent, provide alternative scaffolds for overcoming resistance .
Preparation Methods
Synthetic Approaches to Triazolopyrimidinone Derivatives
Triazolopyrimidinones are typically synthesized via multistep routes involving cyclization, benzylation, and functionalization. For the target compound, two primary methodologies dominate the literature:
Three-Step Synthesis via β-Keto Esters
This approach, adapted from Bengtsson et al., involves:
- Synthesis of β-Keto Esters : Ethyl acetoacetate (1a ) reacts with bromo-/iodoalkanes (2f–h , j , k ) or benzyl bromide (2n ) to form β-keto esters (1a–n ).
- Benzylation : β-Keto esters undergo benzylation with substituted benzyl bromides (3a–v ) under reflux conditions, yielding benzylated intermediates (4aa–na , 4bb–bq , 4eq–ev ) with yields ranging from 8% to 97%.
- Cyclization : Benzylated intermediates react with 3,5-diaminotriazole (5c ) in 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) under microwave irradiation (200°C), forming triazolopyrimidinones (6–43 ) with yields of 4–83%.
Table 1: Key Reaction Parameters for Three-Step Synthesis
| Step | Reagents/Conditions | Yield Range | Key Intermediates |
|---|---|---|---|
| 1 | Ethyl acetoacetate + R-X (X = Br, I) | 65–89% | 1a–n |
| 2 | Benzyl bromides (3a–v ) + β-keto esters, reflux | 8–97% | 4aa–ev |
| 3 | BMIM-PF6, microwave (200°C) | 4–83% | 6–43 |
Alternative Pathway via Thioxopyrimidinone Intermediates
A patent by Kim et al. outlines an alternative route starting from 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one:
- Methylthio Derivative Formation : Reaction with dimethyl sulfate in aqueous KOH introduces a methylthio group.
- Nitroso Group Introduction : Treatment with sodium nitrite in acetic acid forms nitroso intermediates, reduced to amino derivatives using ammonium sulfide.
- Cyclization : Aminated intermediates undergo cyclization with 3,5-diaminotriazole under acidic conditions to yield triazolopyrimidinones.
Stepwise Analysis of Target Compound Synthesis
Benzylation of β-Keto Esters
The 2-chlorobenzyl group is introduced via benzylation of ethyl 3-oxobutanoate (1a ) with 2-chlorobenzyl bromide (3v ) in refluxing ethanol. This step is critical for regioselectivity, as ortho-substituted benzyl bromides exhibit steric hindrance, reducing yields compared to para-substituted analogs.
Table 2: Benzylation Efficiency with Substituted Benzyl Bromides
| Benzyl Bromide | Substituent Position | Yield (%) |
|---|---|---|
| 2-Chlorobenzyl | Ortho | 34 |
| 4-Chlorobenzyl | Para | 68 |
| 4-Bromobenzyl | Para | 72 |
Comparative Evaluation of Methodologies
Yield and Scalability
Analytical Characterization
Spectroscopic Data
Challenges and Optimization Strategies
Low Yields in Benzylation
Ortho-substituted benzyl bromides exhibit reduced reactivity due to steric effects. Switching to ultrasound-assisted benzylation improves yields to 48% by enhancing mass transfer.
Byproduct Formation
Competing side reactions during cyclization generate triazole regioisomers. Employing high-pressure liquid chromatography (HPLC) with a chiral stationary phase resolves this issue.
Q & A
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with cyclization of precursors like hydrazine derivatives and substituted benzyl halides. Critical steps include:
- Cyclization : Formation of the triazolopyrimidine core under acidic or basic conditions, often requiring controlled temperatures (60–100°C) .
- Coupling Reactions : Introducing substituents (e.g., 4-bromophenyl and 2-chlorobenzyl groups) via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/DMF) is essential to achieve >95% purity . Yield optimization requires precise control of pH, catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), and solvent polarity .
Q. Which spectroscopic and crystallographic methods are most effective for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₂BrClN₅O: 458.98) .
- X-Ray Crystallography : Resolves stereochemistry and crystal packing (e.g., torsion angles between triazole and pyrimidine rings) .
Q. How is preliminary biological activity evaluated for this compound?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC₅₀ values <10 μM indicate potency) .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with comparison to controls like doxorubicin .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in triazolopyrimidine core formation?
- Catalyst Screening : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for improved cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and increases yield by 20–30% .
- Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to minimize side reactions .
Q. What structure-activity relationship (SAR) insights exist for substituents on biological activity?
- Bromophenyl vs. Fluorophenyl : Bromine’s electron-withdrawing nature enhances enzyme binding (ΔIC₅₀ = 2.5 μM vs. 5.1 μM for fluorophenyl analogs) .
- Chlorobenzyl Position : 2-Chloro substitution improves membrane permeability (logP = 3.8) compared to para-substituted analogs (logP = 3.2) .
- Computational Modeling : Docking studies (AutoDock Vina) show hydrophobic interactions between the triazole ring and kinase active sites .
Q. How can stability and solubility challenges be addressed for in vivo studies?
- Salt Formation : Hydrochloride salts improve aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
- Co-Solvent Systems : Use PEG-400/water (1:1) for intravenous formulations .
- Degradation Studies : Monitor pH-dependent hydrolysis (t₁/₂ = 48 hrs at pH 7.4 vs. 12 hrs at pH 2.0) via HPLC .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Validate cell lines (e.g., use ATCC-certified HeLa cells) and normalize enzyme concentrations .
- Purity Reassessment : Confirm compound integrity via HPLC (>99%) to rule out degradation products .
- Meta-Analysis : Compare datasets using tools like GraphPad Prism to identify outliers or protocol variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
